(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine
Overview
Description
(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine is an organic compound characterized by the presence of both chlorophenyl and trifluoromethylphenyl groups attached to a methanamine backbone
Scientific Research Applications
(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine are currently unknown
Biochemical Pathways
Without knowledge of the primary targets of this compound, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies will hopefully shed light on this aspect.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . .
Biochemical Analysis
Biochemical Properties
(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with opioid receptors at the spinal and supraspinal levels, suggesting its involvement in neurogenic pain relief . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to relieve pain by affecting opioid receptors, which are crucial in cell signaling pathways related to pain perception . Additionally, it may impact gene expression by altering the transcriptional activity of genes involved in pain and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to opioid receptors, leading to their activation or inhibition, which in turn modulates pain signaling pathways . This compound may also inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that its pain-relieving effects can last from 60 to 150 minutes post-administration . The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. In vitro and in vivo studies have indicated that the compound remains stable under specific conditions, ensuring its efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively relieves pain without significant adverse effects. At higher doses, it may cause toxic or adverse effects, such as respiratory depression and nausea . These threshold effects are critical for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine typically involves the reaction of 4-chlorobenzaldehyde with 4-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, alkoxide ions, under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: Substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]methanamine
- (4-Chlorophenyl)[4-fluoro-3-(trifluoromethyl)phenyl]methanamine
- 4-(Trifluoromethyl)benzylamine
Uniqueness
(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8,13H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRCQRBBNQCEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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